

An In-depth Technical Guide to the Physicochemical Properties of Aprobarbital

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Compound of Interest

Compound Name: **Aprobarbital**

Cat. No.: **B1667570**

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This technical guide provides a comprehensive overview of the core physicochemical properties of **Aprobarbital**, a barbiturate derivative. The information is intended for researchers, scientists, and professionals involved in drug development and related fields.

Core Physicochemical Data

Aprobarbital, with the CAS Registry Number 77-02-1, is a sedative and hypnotic agent.[\[1\]](#)[\[2\]](#) Its fundamental physicochemical characteristics are summarized in the tables below, providing a clear reference for its scientific and clinical evaluation.

Table 1: Chemical Identification of Aprobarbital

Identifier	Value	Source
IUPAC Name	5-propan-2-yl-5-prop-2-enyl-1,3-diazinane-2,4,6-trione	[2] [3]
CAS Registry Number	77-02-1	[1] [4]
Chemical Formula	C ₁₀ H ₁₄ N ₂ O ₃	[3] [4] [5] [6] [7]
SMILES	CC(C)C1(C(=O)NC(=O)NC1=O)CC=C	[3]
InChI Key	UORJNBVJVRLXMQ-UHFFFAOYSA-N	[3]

Table 2: Physicochemical Properties of Aprobarbital

Property	Value	Source
Molecular Weight	210.23 g/mol	[1][3][5][6]
Melting Point	140-141.5 °C	[1][3][4]
pKa ₁ (acidic)	8.05	[8]
pKa ₂ (acidic)	9.75	[8]
logP	1.10 - 1.15	[8][9][10]
Water Solubility	Almost insoluble	[1][3]
Solubility in other solvents	Soluble in alcohol, chloroform, ether, acetone, benzene, glacial acetic acid, and solutions of fixed alkali hydroxides.	[1][3]

Experimental Protocols

While specific experimental protocols for the determination of **Aprobarbital**'s physicochemical properties are not detailed in the readily available literature, standard methodologies for barbiturates are applicable.

Determination of pKa

The acid dissociation constants (pKa) of barbiturates like **Aprobarbital** are typically determined using potentiometric titration. This method involves the following general steps:

- **Sample Preparation:** A precise amount of **Aprobarbital** is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent like methanol or ethanol, to ensure complete dissolution.
- **Titration:** The solution is titrated with a standardized solution of a strong base, such as sodium hydroxide (NaOH), of a known concentration.

- pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.
- Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of the titrant added. The pKa values correspond to the pH at the half-equivalence points of the titration curve. For a diprotic acid like **Aprobarbital**, two inflection points would be observed.

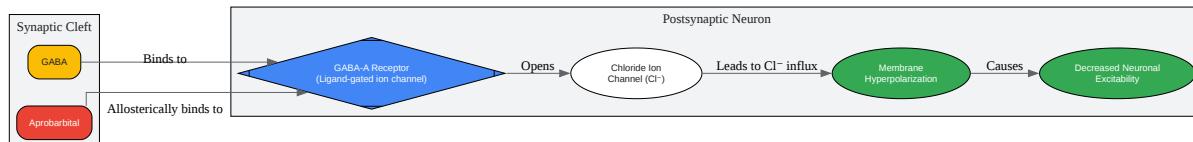
Determination of logP

The partition coefficient (logP) is a measure of a compound's lipophilicity and is crucial for predicting its pharmacokinetic properties. The shake-flask method is a common technique for its determination:

- System Preparation: A two-phase system is prepared using n-octanol and water, which are mutually saturated.
- Partitioning: A known amount of **Aprobarbital** is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.
- Equilibration: The mixture is shaken vigorously to facilitate the partitioning of the solute between the two phases until equilibrium is reached.
- Phase Separation and Analysis: The two phases are separated, and the concentration of **Aprobarbital** in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
- Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Mechanism of Action: Signaling Pathway

Aprobarbital, like other barbiturates, exerts its primary effect on the central nervous system by modulating the activity of the γ -aminobutyric acid type A (GABA-A) receptor.^{[3][11][12][13]} This interaction enhances the inhibitory neurotransmission mediated by GABA.

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